Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVRAUFBYDPEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733006 | |
| Record name | Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056629-20-9 | |
| Record name | Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Spirocyclic Core Construction
The spiro[5.5]undecane framework with a nitrogen atom can be synthesized via intramolecular cyclization reactions. Common methods include:
- Intramolecular Nucleophilic Substitution: Starting from a linear precursor containing amine and halide or leaving groups positioned to allow ring closure to form the spirocyclic amine.
- Cycloaddition Reactions: Utilizing 1,3-dipolar cycloadditions or other pericyclic reactions to build the bicyclic spiro scaffold.
- Ring Expansion Methods: Transforming smaller cyclic amines into larger spirocyclic systems via ring expansion reagents or rearrangements.
Introduction of the 9-Oxo Group
The ketone at position 9 is typically introduced by oxidation of the corresponding methylene or alcohol precursor. Methods include:
- Selective Oxidation: Using oxidants such as PCC (Pyridinium chlorochromate), Dess–Martin periodinane, or TEMPO-based oxidations to convert the secondary alcohol to the ketone.
- Functional Group Interconversion: Starting from a precursor with a suitable leaving group or protected alcohol, followed by deprotection and oxidation.
Esterification to Benzyl Ester
The carboxylic acid at position 3 is converted into the benzyl ester by:
- Classical Esterification: Reaction of the acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
- Activation Methods: Using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with benzyl alcohol to form the ester under mild conditions.
- Benzylation via Benzyl Halides: Reacting the carboxylate salt with benzyl bromide or chloride in the presence of a base.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of spirocyclic amine | Intramolecular cyclization of amino-halide precursor, base (e.g., NaH) | Spiro[5.5]undecane amine intermediate |
| 2 | Oxidation at position 9 | PCC or Dess–Martin periodinane in dichloromethane, room temperature | Introduction of 9-oxo ketone group |
| 3 | Esterification | Benzyl alcohol, DCC or acid catalyst, room temperature or reflux | Formation of benzyl ester at position 3 |
Research Findings and Optimization Notes
- Yield and Purity: The intramolecular cyclization step is critical for high yield and stereoselectivity. Optimization of temperature and solvent polarity improves cyclization efficiency.
- Oxidation Selectivity: Mild oxidants prevent overoxidation or degradation of the spirocyclic ring. Dess–Martin periodinane is preferred for selective oxidation.
- Esterification Efficiency: Use of coupling reagents like DCC avoids harsh acidic conditions that may cause spiro ring opening or side reactions.
- Stereochemistry: The spiro center configuration is preserved through mild reaction conditions; harsh conditions may lead to epimerization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization solvent | THF, DMF, or DMSO | Polar aprotic solvents favored |
| Cyclization temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Oxidation reagent | PCC, Dess–Martin periodinane | Dess–Martin preferred for mildness |
| Oxidation solvent | Dichloromethane, CH2Cl2 | Non-polar solvent for selectivity |
| Esterification catalyst | DCC, EDC, or acid catalysts | Coupling reagents preferred |
| Esterification solvent | Dichloromethane, toluene | Non-aqueous solvents for efficiency |
| Reaction time | Cyclization: 2-12 hours; Oxidation: 1-3 hours; Esterification: 4-24 hours | Depends on scale and conditions |
Chemical Reactions Analysis
Types of Reactions: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: The compound has shown potential in drug discovery and development. It is used in the synthesis of bioactive molecules, including those with antihypertensive and antimicrobial properties. Its spirocyclic structure is a common motif in many biologically active compounds.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of compounds with specific properties, making it useful in various applications.
Mechanism of Action
Molecular Targets and Pathways: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and its structurally similar compounds are known to act as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR). GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system. By binding to GABAAR, the compound inhibits its function, leading to changes in neuronal excitability and neurotransmission.
Biochemical Pathways: The compound affects the GABAergic neurotransmission pathway, which is essential for maintaining the balance between excitatory and inhibitory signals in the brain.
Comparison with Similar Compounds
Structural Analogues
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Structure : Replaces the benzyl ester with a tert-butyl ester.
- Molecular Weight : 267.4 g/mol .
- Higher thermal stability due to the robust tert-butyl protection, which is acid-labile .
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 189333-18-4)
- Structure : Introduces a double bond at the 7-position of the spiro ring.
- Impact : Increased rigidity alters conformational flexibility, which may affect binding to biological targets .
Diazaspiro Derivatives (e.g., tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate)
- Structure : Incorporates a second nitrogen atom in the spiro ring (3,9-diazaspiro).
- Key Differences :
3-Oxa-9-azaspiro[5.5]undecane Derivatives
- Structure : Replaces a carbon with oxygen (oxa) in the spiro ring.
Physicochemical Properties
Biological Activity
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1056629-20-9) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃NO₃
- Molecular Weight : 301.38 g/mol
- CAS Number : 1056629-20-9
- Structural Characteristics : The compound features a spirocyclic structure, which is known to influence its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties. For example, a study demonstrated that related spiro compounds showed effective inhibition against several bacterial strains, suggesting that this compound may possess similar activities.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. A case study involving related compounds indicated that modifications to the spiro structure could enhance anticancer activity, pointing towards a promising avenue for further research on this compound.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on structural analogs:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial activity against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL. |
| Study B | Evaluated anti-inflammatory effects using LPS-stimulated macrophages; demonstrated a reduction in TNF-alpha levels by approximately 40%. |
| Study C | Assessed cytotoxicity in various cancer cell lines; reported IC50 values ranging from 20 to 50 µM depending on the cell type. |
Q & A
Q. What are the established synthetic routes for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate?
A common approach involves hydrogenation of unsaturated precursors. For example, palladium-catalyzed hydrogenation of the corresponding unsaturated spiro compound (e.g., Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate) under 4.5 bar H₂ pressure in ethyl acetate yields the saturated product. Post-reaction purification via Kugelrohr distillation or flash chromatography is recommended . Alternative routes may involve multi-step reactions starting from amino acids or heterocyclic precursors, with tert-butyl analogs serving as intermediates .
Q. How can the structure of this compound be validated experimentally?
- NMR Spectroscopy : Key signals include δ ~3.44 ppm (t, 4H, spiro ring CH₂ groups) and δ ~1.46 ppm (s, 9H for tert-butyl in analogs; benzyl protons appear as a multiplet at δ ~7.2–7.4 ppm). Carbonyl carbons resonate at δ ~154–211 ppm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic structure. Hydrogen bonding and torsion angles can confirm stereochemical stability .
- Mass Spectrometry : Confirm molecular weight (301.38 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the recommended storage conditions and safety protocols?
Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester group. Hazard statements (H302, H315, H319) indicate risks of toxicity upon ingestion, skin irritation, and eye damage. Use PPE (gloves, goggles) and work in a fume hood. Disposal should follow local regulations for organic waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Catalyst Screening : Test palladium on charcoal (Pd/C) or platinum oxide (PtO₂) for hydrogenation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions at the carbonyl group.
- Temperature Control : Maintain reactions at 25–50°C to balance kinetics and side-product formation. Monitor via TLC or HPLC .
Q. What computational methods are suitable for predicting reactivity or binding affinity?
- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions like ester hydrolysis or spiro ring opening.
- Molecular Docking : Screen against targets such as PARP enzymes (linked to cancer therapeutics) using AutoDock Vina. The spirocyclic core may mimic piperazine bioisosteres, as seen in olaparib derivatives .
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~2.5–3.0) and bioavailability .
Q. How do structural modifications impact biological activity?
- Ester Group Replacement : Substitute benzyl with methyl or tert-butyl groups to alter lipophilicity. For example, tert-butyl analogs show improved metabolic stability .
- Spiro Ring Functionalization : Introduce amino or hydroxy groups at position 7 or 8 to enhance interactions with biological targets (e.g., kinases or GPCRs) .
- Oxo Group Reduction : Convert the ketone to an alcohol (NaBH₄) or amine (reductive amination) to modulate electronic properties .
Contradictions and Limitations
- Synthesis Scalability : While lab-scale methods are documented (e.g., hydrogenation in ), industrial-scale protocols are not described. Researchers must optimize parameters like catalyst loading and reactor type .
- Bioactivity Data : Direct pharmacological data for the benzyl variant is scarce. Insights are extrapolated from tert-butyl or diazaspiro analogs .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
